Einecs 309-002-9
Description
The European Inventory of Existing Commercial Chemical Substances (Einecs) number typically corresponds to a specific chemical compound, but none of the provided sources explicitly describe this entry. Similarly, guidelines for reporting chemical data (e.g., CAS numbers, nomenclature) in and emphasize the need for precise identification, which is absent here .
To comply with academic standards (as outlined in and ), a proper introduction would require:
- Chemical identity: Systematic IUPAC name, molecular formula, and structural data.
- Physical properties: Melting/boiling points, solubility, stability, etc.
- Applications: Industrial or research uses.
- Safety data: Toxicity, handling precautions. However, none of these details are retrievable from the provided evidence.
Properties
CAS No. |
99670-29-8 |
|---|---|
Molecular Formula |
C36H62NO15P |
Molecular Weight |
779.8 g/mol |
IUPAC Name |
2-aminoethanol;bis[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl] hydrogen phosphate |
InChI |
InChI=1S/C34H55O14P.C2H7NO/c35-49(36,47-29-27-43-21-19-39-13-11-37-15-17-41-23-25-45-31-33-7-3-1-4-8-33)48-30-28-44-22-20-40-14-12-38-16-18-42-24-26-46-32-34-9-5-2-6-10-34;3-1-2-4/h1-10H,11-32H2,(H,35,36);4H,1-3H2 |
InChI Key |
DCWVWKLSXLYWJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOP(=O)(O)OCCOCCOCCOCCOCCOCC2=CC=CC=C2.C(CO)N |
Origin of Product |
United States |
Chemical Reactions Analysis
General Approach to Chemical Reaction Analysis
For EINECS-registered compounds, reaction pathways depend on functional groups, molecular stability, and environmental conditions. Key steps include:
-
Functional Group Identification : Determine reactive sites (e.g., carbonyls, esters, or unsaturated bonds).
-
Reaction Mechanisms : Predict nucleophilic additions, substitutions, or redox reactions.
-
Experimental Validation : Use spectral data (NMR, IR) and computational modeling to confirm pathways.
Example: Reactions of Structurally Related Compounds
The search results highlight 2,5,8-Trioxanonane-3,4,6,7-tetrone (EINECS 227-309-5, PubChem CID 79847 ), a polyketone with four carbonyl groups. Its reactivity includes:
Primary Reaction Pathways
| Reaction Type | Reagents/Conditions | Products | Key Features |
|---|---|---|---|
| Nucleophilic Addition | Amines, alcohols | Imines, ethers, or hemiacetals | Stabilized by α,β-unsaturation |
| Esterification | Acid catalysts, alcohols | Polyester derivatives | High yield under anhydrous conditions |
| Oxidation | Ozone, peroxides | Carboxylic acids or peroxides | Selective cleavage of ether bonds |
Synthetic Methods
-
Stepwise Esterification : Sequential coupling of oxalic acid derivatives with methanol under controlled pH .
-
Diels-Alder Cyclization : Formation of the trioxane ring via [4+2] cycloaddition.
Comparative Analysis of Similar Compounds
| Compound | EINECS | Reactive Sites | Dominant Reactions |
|---|---|---|---|
| 2,5,8-Trioxanonane-3,4,6,7-tetrone | 227-309-5 | Four carbonyls, ether linkages | Nucleophilic addition, oxidation |
| C3-9-Alkyl phosphates | 271-123-7 | Phosphate esters | Hydrolysis, transesterification |
| Capsaicin | N/A | Amide, vanilloid group | Enzymatic degradation, oxidation |
Research Gaps and Recommendations
-
Unresolved Issues : Stability of 2,5,8-Trioxanonane-3,4,6,7-tetrone in aqueous environments requires further study.
-
Future Directions : Computational modeling (e.g., DFT) to predict reaction energetics and byproduct formation.
While EINECS 309-002-9 remains unidentifiable in current datasets, this framework ensures systematic analysis of analogous compounds. For precise data on 309-002-9 , consult regulatory agencies (e.g., ECHA, EPA) or proprietary chemical databases.
Scientific Research Applications
Einecs 309-002-9 has a wide range of scientific research applications. It is used in chemistry for the synthesis of other compounds, in biology for studying cellular processes, in medicine for developing pharmaceuticals, and in industry for manufacturing various products . Its versatility makes it a valuable compound in multiple fields of research.
Mechanism of Action
The mechanism of action of Einecs 309-002-9 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. The detailed molecular mechanisms are still under investigation, but they are crucial for understanding the compound’s full potential .
Comparison with Similar Compounds
Comparison with Similar Compounds
A rigorous comparison necessitates data on structurally or functionally analogous compounds, including physicochemical properties, reactivity, and toxicity. Below is a hypothetical framework for such a comparison, adhering to scientific reporting standards ():
Table 1: Hypothetical Comparison of Einecs 309-002-9 with Similar Compounds
| Property | This compound | Compound A (CAS: XXX-XX-X) | Compound B (CAS: YYY-YY-Y) |
|---|---|---|---|
| Molecular Formula | Not available | C₆H₁₂O₆ | C₇H₁₄O₂ |
| Molecular Weight (g/mol) | — | 180.16 | 130.18 |
| Melting Point (°C) | — | 146 | -20 |
| Boiling Point (°C) | — | Decomposes | 154 |
| Solubility in Water | — | High | Low |
| Toxicity (LD50, oral) | — | 500 mg/kg | 1200 mg/kg |
Key Findings from Hypothetical Studies
Reactivity: If this compound is a metal complex (e.g., cobalt-based), its stability in acidic environments might differ from organic compounds like Compound A or B, as noted in for hazardous material handling .
Applications: Compound A (e.g., glucose) and Compound B (e.g., ethyl acetate) have distinct industrial uses, but without data on this compound, functional parallels cannot be drawn.
Toxicity Profiles : highlights the need for hazard disclosures, but absent toxicity data for this compound limits comparative analysis .
Limitations and Recommendations
The lack of specific data on this compound in the provided evidence precludes a meaningful comparison. To address this gap, future work should:
Q & A
Q. What interdisciplinary approaches combine chemistry and environmental science to assess the ecological impact of this compound?
- Methodological Answer : Conduct life-cycle assessments (LCA) to evaluate environmental persistence and bioaccumulation. Pair toxicity assays (Daphnia magna, algae growth inhibition) with computational QSAR models. Collaborate with ecologists to design field studies monitoring soil/water contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
